[5-(2-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
CAS No.: 892415-05-3
Cat. No.: VC7631035
Molecular Formula: C26H22FN3O2S
Molecular Weight: 459.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892415-05-3 |
|---|---|
| Molecular Formula | C26H22FN3O2S |
| Molecular Weight | 459.54 |
| IUPAC Name | [5-(2-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Standard InChI | InChI=1S/C26H22FN3O2S/c1-15-6-5-7-17(10-15)14-33-26-21-11-20-18(13-31)12-28-16(2)23(20)32-25(21)29-24(30-26)19-8-3-4-9-22(19)27/h3-10,12,31H,11,13-14H2,1-2H3 |
| Standard InChI Key | KIIGGDKFPLOYAA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F |
Introduction
The compound 5-(2-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule featuring a unique tricyclic structure with multiple functional groups. It belongs to the class of heterocyclic compounds, specifically the triazatricyclo family, which includes nitrogen-containing rings. This classification is crucial for understanding its reactivity and potential biological activity.
Synthetic Methodologies
The synthesis of this compound typically involves multiple steps, combining traditional organic synthesis techniques with modern computational methods to optimize reaction conditions. The Artificial Force Induced Reaction (AFIR) method is notable for integrating quantum chemical calculations to predict feasible synthetic pathways, allowing for retrosynthetic analysis to identify simpler precursor compounds.
Characterization Techniques
Characterization would typically involve spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound.
Pharmaceutical Applications
Given its complex structure and potential biological activity, this compound may have applications in pharmaceuticals, particularly in interacting with specific receptors or enzymes due to its structural features that mimic natural substrates or inhibitors.
Material Science Applications
Its unique chemical structure also suggests potential uses in material science, though specific applications are not detailed in the available literature.
Data Tables
| Property | Description |
|---|---|
| Chemical Class | Heterocyclic compound, specifically triazatricyclo family |
| Structure | Tricyclic framework with fluorophenyl and methylsulfanyl groups |
| Synthesis | Involves traditional and computational methods |
| Applications | Potential in pharmaceuticals and material science |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume